molecular formula C10H13BO3 B1289918 (4-Butyrylphenyl)boronic acid CAS No. 186498-24-8

(4-Butyrylphenyl)boronic acid

Cat. No.: B1289918
CAS No.: 186498-24-8
M. Wt: 192.02 g/mol
InChI Key: IGYWRXHZSLSNLZ-UHFFFAOYSA-N
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Description

(4-Butyrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of (4-Butyrylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of many organic compounds .

Pharmacokinetics

Boronic acids are generally considered to be stable and environmentally benign . They are readily prepared and used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction conditions for the Suzuki–Miyaura cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, boronic acids are generally considered to be environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyrylphenyl)boronic acid typically involves the reaction of 4-butyrylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: (4-Butyrylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, alkanes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison: (4-Butyrylphenyl)boronic acid is unique due to its butyryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the butyryl group can influence the compound’s solubility, stability, and reactivity in various chemical reactions. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(4-butanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYWRXHZSLSNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629665
Record name (4-Butanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186498-24-8
Record name (4-Butanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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